N-(Acetamidomethyl)-L-alanine
Description
Structure
3D Structure
Properties
CAS No. |
15353-48-7 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2S)-2-(acetamidomethylamino)propanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-4(6(10)11)7-3-8-5(2)9/h4,7H,3H2,1-2H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI Key |
GDPQUMISCJKYGG-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NCNC(=O)C |
Canonical SMILES |
CC(C(=O)O)NCNC(=O)C |
Origin of Product |
United States |
Protective Group Strategies Employing the Acetamidomethyl Moiety in Peptide and Protein Synthesis
Role of Acetamidomethyl (Acm) as a Cysteine Thiol Protecting Group
The Acm group's primary function is to shield the reactive sulfhydryl group of cysteine residues during the stepwise elongation of the peptide chain in SPPS. rsc.orgpeptide.com This prevents undesired side reactions, such as oxidation to form incorrect disulfide bonds, and allows for the controlled and sequential formation of specific disulfide bridges, which are often crucial for the peptide's biological activity and three-dimensional structure.
A key advantage of the Acm group is its role in orthogonal protection schemes. rsc.orgpeptide.com In SPPS, orthogonality refers to the use of multiple protecting groups that can be selectively removed under different chemical conditions without affecting each other. biosynth.compeptide.com This allows for a high degree of control over the synthesis process.
The Acm group is stable under the acidic conditions used to cleave many other side-chain protecting groups, such as the tert-butyl (tBu) and trityl (Trt) groups, which are commonly used in Fmoc-based SPPS. sigmaaldrich.comrsc.org For instance, in the synthesis of peptides with two disulfide bonds, a common strategy involves using the acid-labile Trt group for one pair of cysteines and the Acm group for the other. rsc.org After the peptide chain is assembled, the Trt groups can be selectively removed with acid, allowing for the formation of the first disulfide bond. The Acm groups remain intact during this process and can be removed later in a separate step to form the second disulfide bond. rsc.org This stepwise approach is fundamental to achieving regioselective disulfide bond formation.
| Protecting Group Combination | Deprotection Condition for First Group | Deprotection Condition for Second Group | Reference |
| Trt / Acm | Acid (e.g., TFA) | Iodine or Palladium Catalyst | rsc.org |
| StBu / Acm | Reduction | Iodine or Palladium Catalyst | rsc.org |
| Mmt / Acm | Mild Acid | Iodine | biotage.com |
The ability to direct the formation of specific disulfide bonds is critical for the synthesis of complex peptides and proteins where the correct disulfide connectivity is essential for biological function. biotage.com The Acm group, in conjunction with other orthogonal protecting groups, enables the regioselective formation of multiple disulfide bonds. rsc.orgacs.org
For example, in the synthesis of α-conotoxin SI, a peptide with two disulfide bonds, researchers have successfully employed an orthogonal protection strategy using Acm and Trt groups. mdpi.comnih.gov The Trt group is removed under conditions that leave the Acm group unaffected, allowing for the formation of the first disulfide bridge. mdpi.com Subsequently, the Acm groups are removed to form the second disulfide bond, ensuring the correct final structure. mdpi.com This level of control is crucial for producing biologically active peptides and avoiding the formation of misfolded isomers. biotage.com
Methodologies for Acetamidomethyl Group Removal
While the stability of the Acm group is advantageous during peptide synthesis, its efficient and clean removal is equally important. Several methods have been developed for the deprotection of Acm-protected cysteine residues.
One of the most common methods for removing the Acm group is through oxidative cleavage with iodine. peptide.comresearchgate.net This reaction is typically carried out in an aqueous or alcoholic solvent and results in the simultaneous removal of the Acm group and the formation of a disulfide bond between two deprotected cysteine residues. biotage.compeptide.com The reaction is generally fast and efficient. biotage.com However, excess iodine must be quenched after the reaction to prevent potential side reactions, such as the iodination of sensitive amino acid residues like tyrosine and tryptophan. researchgate.net
| Reagent | Conditions | Key Features | References |
| Iodine (I₂) | Aqueous or alcoholic solvent | Simultaneous deprotection and disulfide bond formation. | biotage.compeptide.comresearchgate.netpeptide.com |
Palladium-catalyzed methods offer an alternative for Acm group removal. nih.govacs.org These strategies are particularly useful when oxidative conditions with iodine are not desirable, for instance, in the presence of other oxidation-sensitive residues. Palladium(II) complexes can efficiently cleave the Acm group under mild, aqueous conditions. nih.gov This method has been successfully integrated into one-pot ligation and desulfurization strategies, streamlining the synthesis of complex proteins. nih.gov The use of palladium catalysts provides an orthogonal deprotection strategy to iodine-mediated methods.
Researchers have explored other reagents for Acm deprotection to overcome the limitations of traditional methods. N-Chlorosuccinimide (NCS) has emerged as a fast and reliable reagent for the on-resin removal of the Acm group and concomitant disulfide bond formation. mdpi.comnih.govresearchgate.net NCS-mediated deprotection can be performed in the presence of other cysteine protecting groups like Trt, further expanding the toolkit for orthogonal synthesis. mdpi.comnih.gov This method has been successfully applied to the synthesis of multi-disulfide peptides like α-conotoxin SI. mdpi.comnih.gov The reaction is typically rapid and can be completed within minutes. acs.org
Chemical Reactivity and Transformation Mechanisms of N Acetamidomethyl L Alanine Derivatives
Reactions at the N-Acetamidomethyl Moiety
The N-acetamidomethyl group is a key feature of this compound, often employed as a protecting group in peptide synthesis. Its reactivity, particularly its cleavage and potential for side reactions, is of significant interest.
Mechanistic Studies of Acm Cleavage Pathways and Side Reaction Suppression
The acetamidomethyl (Acm) group is frequently used as a protecting group for the thiol of cysteine, but its cleavage from other amino acids like alanine (B10760859), to which it is attached via a nitrogen atom, involves different mechanistic considerations. The cleavage of the N-Acm group is a critical step in synthetic pathways where this protecting group is utilized.
Several reagents and conditions have been explored for the deprotection of Acm groups, primarily from cysteine residues, which can provide insights into the potential cleavage pathways from an N-acetylated amino acid. These methods include treatment with heavy metal ions like mercury(II) or silver(I), oxidation with iodine, or the use of N-halosuccinimides. researchgate.netnih.gov For instance, N-chlorosuccinimide (NCS) has been shown to effectively remove the Acm group, often leading to concomitant disulfide bond formation in the case of cysteine. nii.ac.jp Triisopropylsilane (TIS), commonly used as a scavenger, has also been observed to facilitate the removal of the Acm group from cysteine in the presence of trifluoroacetic acid (TFA).
A significant side reaction observed during the cleavage of S-Acm from cysteine-containing peptides is the S-to-N acetamidomethyl shift. This intramolecular transfer of the Acm group from the sulfur atom of cysteine to a nitrogen atom of another residue, such as glutamine, can lead to undesired byproducts. The mechanism of this shift is thought to involve the formation of a reactive intermediate that can be intercepted by a nucleophilic nitrogen atom.
Suppression of Side Reactions:
The suppression of side reactions during Acm cleavage is a key challenge. In the context of the S-to-N shift, the choice of scavengers and reaction conditions is critical. For instance, in iodine-mediated deprotection, careful control of the reaction time and temperature, along with the use of appropriate scavengers, can minimize unwanted side reactions.
The following table summarizes common Acm cleavage methods and associated side reactions:
| Cleavage Reagent/Method | Target Moiety | Common Side Reactions | Suppression Strategies |
| Mercury(II) Acetate | S-Acm (Cysteine) | Toxic metal contamination | Use of alternative, less toxic reagents |
| Silver(I) Salts | S-Acm (Cysteine) | Potential for side reactions | Careful control of stoichiometry and reaction conditions |
| Iodine | S-Acm (Cysteine) | Iodination of sensitive residues (e.g., Trp, Tyr) | Use of scavengers, optimization of reaction time and temperature |
| N-Chlorosuccinimide (NCS) | S-Acm (Cysteine) | Oxidation of other residues | Controlled addition of NCS, use in the presence of compatible protecting groups |
| Triisopropylsilane (TIS)/TFA | S-Acm (Cysteine) | Incomplete cleavage | Optimization of reaction time and temperature |
Chemical Functionalization and Derivatization of the Amidomethyl Group
The N-acetamidomethyl group, beyond its role as a protecting group, presents opportunities for chemical modification. The amide bond within this moiety can be a target for various chemical transformations, although it is generally stable. The nitrogen and carbonyl carbon atoms are the primary sites of reactivity.
Derivatization of the amidomethyl group could potentially involve reactions such as hydrolysis under strong acidic or basic conditions to yield N-methyl-L-alanine, although such conditions might also affect other parts of the molecule. More subtle modifications could involve reactions at the N-H bond of the amide, though this is generally less reactive.
While specific studies on the derivatization of the N-(Acetamidomethyl) group on L-alanine are not extensively documented, general reactions of N-acyl and N-alkyl amides can be considered. For instance, the amide nitrogen can potentially be further alkylated or acylated under specific conditions, though this would be challenging due to the already substituted nature of the nitrogen.
Reactivity of the L-Alanine Backbone within N-Acetamidomethylated Structures
The L-alanine backbone provides the core structure of the molecule, and its stereochemical integrity and the reactivity of its carboxyl and the primary amide (in a peptide context) functionalities are of paramount importance.
Investigations into Stereochemical Stability and Epimerization
A critical aspect of the chemistry of chiral amino acid derivatives is their stereochemical stability. Epimerization, the change in configuration at a single stereocenter, is a significant concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can have different biological activities.
For N-acetylated and N-methylated amino acids, the risk of epimerization during peptide coupling reactions is a known issue. The mechanism of epimerization often involves the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity at the α-carbon. The presence of the N-acetamidomethyl group, which is an N-acyl substituent, could potentially increase the susceptibility of the α-proton to abstraction under basic conditions used in some coupling protocols, thereby facilitating epimerization.
Factors that influence the rate of epimerization include:
The nature of the activating agent: Strong activating agents can promote oxazolone formation.
The base used: Strong, non-hindered bases can increase the rate of α-proton abstraction.
The solvent: Polar solvents can stabilize the enolate intermediate, favoring epimerization.
Temperature: Higher temperatures generally increase the rate of epimerization.
Studies on N-methylated amino acids have shown that they are particularly prone to racemization under basic conditions. Given the structural similarity, N-(Acetamidomethyl)-L-alanine would be expected to exhibit similar behavior, necessitating careful selection of coupling conditions to maintain stereochemical purity.
Chemical Transformations Involving the Carboxyl and Amide Functionalities
The carboxyl group of this compound is a key site for chemical transformations, most notably for the formation of peptide bonds. For this to occur, the carboxyl group must be activated to become a better leaving group. Common methods for carboxyl group activation include:
Formation of an acid chloride: Treatment with reagents like thionyl chloride (SOCl₂) converts the carboxylic acid to a highly reactive acid chloride.
Formation of an active ester: Reaction with compounds such as N-hydroxysuccinimide (HOSu) or p-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) forms an active ester that is susceptible to nucleophilic attack by an amino group.
Formation of a mixed anhydride: Reaction with an acyl halide or another carboxylic acid derivative can form a mixed anhydride, which is also a potent acylating agent.
The amide bond of the N-acetamidomethyl group is generally stable. However, under harsh acidic or basic conditions, it can undergo hydrolysis. In the context of a peptide chain, the newly formed peptide (amide) bond will also exhibit the characteristic stability of amides.
Mechanistic Insights into Peptide Bond Formation Involving N-Acetylated or Amidomethylated Precursors
The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. The presence of an N-acetyl or N-acetamidomethyl group on the N-terminal amino acid has significant mechanistic implications for this process.
Since the α-amino group of L-alanine is protected by the acetamidomethyl group, it cannot act as a nucleophile in peptide bond formation. Therefore, this compound can only participate in peptide synthesis as the C-terminal component of a growing peptide chain, where its activated carboxyl group reacts with the free amino group of another amino acid.
The N-acetamidomethyl group can influence the electronic properties of the carboxyl group and the stereochemical environment around the α-carbon. The electron-withdrawing nature of the acetyl group can slightly increase the acidity of the carboxyl proton. During the coupling reaction, the steric bulk of the N-acetamidomethyl group may also play a role in the rate and efficiency of peptide bond formation.
The general mechanism of peptide bond formation involves the nucleophilic attack of the amino group of one amino acid on the activated carboxyl carbon of another. The N-acetamidomethyl group does not directly participate in the bond-forming step but is crucial in directing the regioselectivity of the reaction by blocking the N-terminus.
Enzyme-Assisted Ligation Mechanisms (e.g., DltA-mediated)
The DltA enzyme is a D-alanyl-D-alanyl carrier protein ligase, playing a crucial role in the D-alanylation of lipoteichoic acids on the cell wall of Gram-positive bacteria. The established mechanism of DltA involves the specific recognition and activation of D-alanine. The process is initiated by the adenylation of D-alanine, followed by its transfer to a carrier protein, DltC.
Research has shown that DltA exhibits a strong preference for D-alanine over L-alanine. This substrate specificity is a critical aspect of its biological function. While enzyme promiscuity is a known phenomenon, there is currently no scientific literature available to suggest that this compound can act as a substrate for DltA-mediated ligation. The presence of the acetamidomethyl group on the alpha-amino group of L-alanine would likely present a significant steric hindrance within the active site of DltA, making its recognition and subsequent ligation improbable without significant protein engineering.
Due to the lack of specific research on the interaction between DltA and this compound, no detailed research findings or data tables on this specific enzymatic transformation can be provided.
Non-Enzymatic Amide Bond Coupling Mechanisms in Solution and Gas Phase
Non-enzymatic amide bond formation is a cornerstone of synthetic chemistry, with various mechanisms developed for both solution and gas-phase reactions. These methods typically involve the activation of a carboxylic acid group to facilitate nucleophilic attack by an amine.
In solution, the amide bond formation involving this compound would likely follow general principles of peptide coupling. The carboxylic acid of a coupling partner would first be activated using a variety of reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HBTU, HATU). The activated carboxylic acid is then susceptible to nucleophilic attack by the primary amine of this compound. The acetamidomethyl group is generally stable under these conditions and is not expected to interfere with the amide bond formation.
In the gas phase, amide bond formation can be studied using techniques like mass spectrometry. These reactions often proceed through different mechanisms than those in solution, influenced by the absence of solvent and the charged nature of the reactants. While gas-phase peptide bond formation has been observed, specific studies detailing the non-enzymatic coupling of this compound in the gas phase are not present in the current body of scientific literature. The reactivity would be predicted to be similar to other N-protected amino acids, but experimental data is required for confirmation.
As there is no specific experimental data on the non-enzymatic amide bond coupling of this compound in either the solution or gas phase, a data table with detailed research findings cannot be generated.
Biochemical and Enzymatic Aspects of N Acetylated Amino Acids
N-Acetylmuramoyl-L-Alanine Amidase (NAM-amidase) Research
N-acetylmuramoyl-L-alanine amidases (NAM-amidases), classified under EC 3.5.1.28, are a family of hydrolases that play a critical role in bacterial physiology. wikipedia.org These enzymes catalyze the cleavage of the amide bond between N-acetylmuramic acid (MurNAc) and the L-alanine residue at the beginning of the peptide stem in peptidoglycan. wikipedia.orguniprot.orgresearchgate.net This action is fundamental to the remodeling and turnover of the bacterial cell wall.
Structural Biology of NAM-amidase Enzymes
A notable example is the AmiD enzyme from Escherichia coli, a periplasmic lipoprotein anchored to the outer membrane. researchgate.netnih.gov Structural studies of AmiD have revealed a flexible N-terminal extension that likely allows the enzyme to access its substrate within the peptidoglycan layer. nih.gov The core structure of AmiD shares a common fold with enzymes like AmpD and bacteriophage T7 lysozyme. researchgate.netnih.gov These enzymes typically feature a catalytic zinc ion coordinated by conserved histidine and aspartate or cysteine residues. researchgate.net For instance, in the N-acetylmuramoyl-L-alanine amidase Rv3717 from Mycobacterium tuberculosis, the Zn2+ cofactor is bound by three conserved residues. uniprot.org
Structural analyses have categorized these enzymes into distinct families, such as Amidase_2 and Amidase_3, based on their structural features. wikipedia.orgresearchgate.net The structure of the AmiA amidase domain, a member of the Amidase_2 family, has been solved in complex with its ligand, demonstrating how the peptide stem of the substrate docks into an elongated groove on the enzyme surface. researchgate.netscience.gov
Table of Selected NAM-amidase Structures
| Enzyme Name | Organism | PDB Code | Family |
|---|---|---|---|
| AmiD | Escherichia coli | 3D2Y | Amidase_2 |
| AmiA | Staphylococcus aureus | Not specified | Amidase_2 |
| LysC | Clostridium intestinale | 6SSC | Not specified |
| CwlV | Bacillus polymyxa | 1JWQ | Amidase_3 |
This table is generated based on data from available research and may not be exhaustive. researchgate.netresearchgate.netnih.gov
Catalytic Mechanism and Substrate Specificity of Amidases
The catalytic mechanism of zinc-dependent NAM-amidases bears a resemblance to that of thermolysin-related zinc peptidases. nih.gov The process involves the hydrolysis of the amide bond connecting the N-acetylmuramoyl glycan and the L-alanine of the peptide side chain. uniprot.orgresearchgate.net This is a crucial step in the breakdown and recycling of the peptidoglycan structure. researchgate.net The active site contains a catalytic zinc ion, which is essential for activating a water molecule that acts as the nucleophile in the hydrolytic reaction. researchgate.net Several phage-encoded peptidoglycan hydrolases share a conserved amidase domain with bacterial autolysins, all of which contain conserved cysteine and histidine residues essential for their activity. nih.gov
Substrate specificity varies among different NAM-amidases. researchgate.net AmiD from E. coli exhibits broad specificity, capable of cleaving intact peptidoglycan as well as smaller soluble fragments, regardless of whether the MurNAc residue is in an anhydro form. researchgate.netnih.gov In contrast, other amidases from E. coli, such as AmiA, AmiB, and AmiC, show more restricted specificity. nih.gov The LytA autolysin from Streptococcus pneumoniae demonstrates a unique requirement, as its activity is dependent on the presence of choline (B1196258) in the cell wall teichoic acids. researchgate.net Similarly, the LytC autolysin of Bacillus subtilis has a higher specific activity on cell walls that contain teichoic acids. researchgate.net The Rv3717 amidase from M. tuberculosis also shows broad-spectrum activity, being able to hydrolyze the cell walls of various bacterial species. uniprot.org
Summary of NAM-amidase Substrate Specificity
| Enzyme | Organism | Substrate Characteristics | Notes |
|---|---|---|---|
| AmiD | E. coli | Broad; cleaves intact peptidoglycan and soluble fragments. researchgate.netnih.gov | Activity is independent of the anhydro form of MurNAc. researchgate.netnih.gov |
| AmiA, AmiB, AmiC | E. coli | More restricted than AmiD. nih.gov | Soluble periplasmic enzymes. researchgate.net |
| LytA | S. pneumoniae | Requires choline-containing cell walls. researchgate.net | The main autolysin of S. pneumoniae. researchgate.net |
| LytC | B. subtilis | Higher activity on peptidoglycan with teichoic acids. researchgate.net | An autolytic amidase. researchgate.net |
| Rv3717 | M. tuberculosis | Broad-spectrum activity against various bacterial species. uniprot.org | May have a role in peptidoglycan fragment recycling. uniprot.org |
Regulation and Biological Roles of NAM-amidases in Bacterial Cell Wall Metabolism and Autolysis
NAM-amidases are integral to the dynamic processes of bacterial cell wall maintenance, remodeling, and degradation (autolysis). harvard.eduebi.ac.uk Their activities are tightly regulated to ensure that cell wall hydrolysis occurs at the correct time and location, preventing premature cell lysis.
A key biological role for these enzymes is in cell separation following division. In E. coli, the amidases AmiA, AmiB, and AmiC are crucial for cleaving the septum, allowing daughter cells to separate. ebi.ac.uk Their function is essential for bacterial proliferation and survival. ebi.ac.uk Beyond cell separation, these enzymes participate in peptidoglycan turnover, a constant process of breakdown and resynthesis that allows the cell wall to expand and adapt. They are also involved in specialized processes such as sporulation and the development of genetic competence. harvard.eduebi.ac.uk
The regulation of NAM-amidase activity is multifaceted. In some cases, activity is controlled by direct interaction with regulatory proteins. For example, the E. coli amidases AmiB and AmiC possess a helical domain that sterically blocks the active site, rendering them inactive. nih.gov Activation occurs when a partner protein, such as EnvC or NlpD, binds to the amidase and displaces this autoinhibitory helix. nih.gov The localization of these enzymes can also be a form of regulation; AmiB and AmiC are recruited to the division septum, whereas AmiA is dispersed throughout the periplasm. nih.gov Furthermore, modifications to the peptidoglycan substrate itself, such as the O-acetylation of N-acetylglucosamine residues in Lactobacillus plantarum, can inhibit the action of certain hydrolases. nih.gov
Post-Translational N-Acetylation of Proteins and Peptides
N-acetylation is a widespread post-translational modification that involves the transfer of an acetyl group, typically from acetyl-Coenzyme A (acetyl-CoA), to the N-terminal amino group of a protein or peptide. This process is catalyzed by a class of enzymes known as N-acetyltransferases (NATs).
Enzymology of N-Acetyltransferases and their Specificity
N-acetyltransferases (NATs) are a diverse family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of various acceptor molecules, including arylamines and the N-termini of polypeptides. wikipedia.orgontosight.ai This modification can alter a protein's stability, function, and localization.
In humans, there are two main types of well-characterized NATs, NAT1 and NAT2, which are involved in the metabolism of a wide array of aromatic and heterocyclic amines. ontosight.ai While structurally similar, they exhibit different substrate specificities and tissue distribution. frontiersin.org For instance, NAT1 shows specificity for substrates like p-aminobenzoic acid, while NAT2 is more specific for sulfamethazine. frontiersin.orgfrontiersin.org The catalytic mechanism of NATs is a "ping-pong bi-bi" double displacement reaction. wikipedia.orgfrontiersin.org In the first step, acetyl-CoA binds to the enzyme, and the acetyl group is transferred to a conserved cysteine residue in the active site. wikipedia.org In the second step, the acetylated enzyme binds the acceptor substrate and transfers the acetyl group to it. wikipedia.org The active site of NATs contains a highly conserved catalytic triad (B1167595) of cysteine, histidine, and aspartate residues that is essential for this process. nih.govportlandpress.comnih.gov
The specificity of NATs is determined by the amino acid sequence at the N-terminus of the substrate polypeptide. For example, studies in yeast have shown that human Naa50 (a type of NAT) predominantly acetylates proteins with N-terminal methionine residues, including those followed by lysine, valine, or alanine (B10760859). nih.gov
Table of Selected N-Acetyltransferases and Substrates
| Enzyme | Organism | Typical Substrates |
|---|---|---|
| NAT1 | Human | p-aminobenzoic acid (PABA), 4-aminobiphenyl (B23562) (4-ABP). frontiersin.orgfrontiersin.org |
| NAT2 | Human | Sulfamethazine, isoniazid. frontiersin.orgnih.gov |
| Naa50 (NatE) | Human | N-terminal Met-Lys, Met-Val, Met-Ala termini. nih.gov |
| GCN5-related N-acetyltransferases (GNAT) | Various | Histones, aminoglycosides. nih.gov |
Mechanisms of N-Acylpeptide Hydrolases in Protein Processing
N-acylpeptide hydrolase (APEH), also known as acyl-amino-acid-releasing enzyme, is a serine protease that plays a role in the catabolism of N-terminally acylated proteins. nih.govnih.gov This cytosolic enzyme is typically a tetramer composed of four identical subunits. nih.gov
The primary function of APEH is to cleave the peptide bond between an N-acylated amino acid and the subsequent amino acid of a peptide chain, thereby releasing the N-acylated amino acid. nih.gov This exopeptidase activity is crucial for the recycling of amino acids from proteins that have undergone N-terminal acetylation. nih.gov For example, porcine intestinal APEH efficiently catalyzes the hydrolysis of the first peptide bond in various N-protected peptides. nih.gov
In addition to its role in protein catabolism, APEH exhibits endoproteinase activity, specifically against oxidized proteins. nih.gov This suggests a role for APEH as part of a secondary antioxidant defense system, working to remove damaged proteins from the cell. nih.gov The enzyme is also capable of hydrolyzing isopeptide bonds, such as the one found in N-epsilon-Ac-L-Met-L-Lys, indicating a broader substrate scope than initially understood. nih.gov This dual functionality highlights its importance in both routine protein turnover and cellular stress responses.
Enzyme-Mediated Synthesis and Biotransformations Involving N-Acetylated Alanine
The enzymatic synthesis and transformation of N-acetylated amino acids, including N-acetylated alanine, are of significant interest due to the prevalence of this motif in biological systems and the potential for developing novel biocatalytic processes. Enzymes offer a highly selective and efficient means of modifying amino acids, often under mild reaction conditions.
The biosynthesis of N-acetylated amino acids is a fundamental process in many organisms, playing roles in protein modification, metabolism, and cellular signaling. The primary mechanism for the formation of N-acetylated amino acids is through the action of N-acetyltransferases (NATs), a diverse family of enzymes that catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of a substrate.
While the specific pathways leading to N-(Acetamidomethyl)-L-alanine are not extensively detailed in the literature, the general principles of N-acetylation of amino acids are well-established. In prokaryotes and eukaryotes, different NATs exhibit varying specificities for their amino acid or peptide substrates. For instance, in Escherichia coli, the RimI protein is known to acetylate the N-terminal alanine of the ribosomal protein S18.
The biosynthesis of N-acetylated amino acids can be summarized by the following general reaction:
Acetyl-CoA + L-Amino Acid → N-Acetyl-L-Amino Acid + CoA-SH
This reaction is catalyzed by an N-acetyltransferase. The specificity of the NAT determines which amino acids are acetylated. In the context of producing N-acetylated alanine, an enzyme with a preference for alanine as a substrate would be involved.
The enzymatic formation of amide bonds is a cornerstone of biocatalysis, offering a green alternative to traditional chemical synthesis. The substrate specificity of enzymes used in these systems is a critical factor in determining the efficiency and selectivity of the reaction.
Several classes of enzymes, including ligases and acylases, can be employed for the synthesis of N-acetylated amino acids. The substrate profile of these enzymes is often investigated to understand their catalytic mechanism and to engineer them for specific applications. For example, penicillin G acylase (PGA) from Escherichia coli has been shown to catalyze the N-acetylation of various amino acids, although its natural substrate is penicillin G.
Studies on the substrate specificity of such enzymes often involve screening a library of amino acids to determine the relative rates of acetylation. This information is crucial for selecting the appropriate biocatalyst for the synthesis of a desired N-acetylated amino acid, such as N-acetyl-L-alanine.
| Enzyme Class | Example Enzyme | Typical Substrates | Relevance to N-Acetylated Alanine Synthesis |
| N-Acetyltransferases (NATs) | RimI (E. coli) | N-terminal amino acids of proteins (e.g., Alanine) | Directly catalyzes the N-acetylation of alanine. |
| Acylases | Penicillin G Acylase (PGA) | Penicillin G, various amino acids | Can be used for the biocatalytic synthesis of N-acetyl-L-alanine. |
| Ligases | - | Peptides, amino acids | Potential for catalyzing the formation of the amide bond in N-acetylated amino acids. |
Interaction of N-Acetylated Amino Acid Derivatives with Enzyme Active Sites
N-acetylated amino acid derivatives are valuable tools for studying enzyme mechanisms and for the design of enzyme inhibitors. Their structural similarity to natural substrates allows them to interact with enzyme active sites, providing insights into binding and catalysis.
O-GlcNAcase (OGA) is an enzyme that removes the O-linked β-N-acetylglucosamine (O-GlcNAc) modification from proteins, a post-translational modification that is crucial for cellular signaling. The development of OGA inhibitors is of significant therapeutic interest.
N-acetylated amino acid derivatives have been explored in the design of OGA inhibitors. The underlying principle is to create a molecule that mimics the natural substrate, O-GlcNAc, and binds to the active site of OGA, thereby blocking its catalytic activity. For instance, a pseudosubstrate could be designed to bind to the active site but not be catalytically processed, or to be processed very slowly, effectively inhibiting the enzyme.
The design of such inhibitors often involves modifying the N-acetylglucosamine scaffold. N-acetylated alanine derivatives could potentially be incorporated into more complex molecules designed to target the active site of OGA or other glycosidases. The N-acetyl group is a key recognition element for the enzyme, and its presentation on an amino acid scaffold could lead to novel inhibitory properties.
N-acetylated amino acid analogs serve as powerful mechanistic probes to elucidate the catalytic mechanisms of enzymes. By systematically modifying the structure of the analog, researchers can dissect the contributions of different functional groups to substrate binding and catalysis.
For example, replacing the amide bond in an N-acetylated substrate with a non-hydrolyzable linkage can help to trap the enzyme-substrate complex, allowing for its structural characterization. Similarly, altering the stereochemistry or the length of the side chain of the amino acid can provide information about the steric and electronic requirements of the enzyme's active site.
Advanced Analytical Methodologies for N Acetamidomethylated Compounds and N Acetylated Amino Acids
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of N-acetylated amino acids, providing robust methods for their separation and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of N-acetylated amino acids. The development of reliable HPLC methods is critical, especially when dealing with complex matrices. For instance, a reverse-phase HPLC (RP-HPLC) method was developed for the simultaneous estimation of N-acetylcysteine and L-Arginine in a combined dosage form. orientjchem.orgsemanticscholar.org This method utilized a Waters Xterra Rp8 column with a mobile phase of phosphate (B84403) buffer (pH 4.5) and methanol (B129727) (90:10 v/v), achieving retention times of 2.697 min for N-acetylcysteine and 3.156 min for L-Arginine. orientjchem.orgsemanticscholar.org
Method validation according to ICH guidelines is a critical step to ensure the reliability of the analytical procedure. orientjchem.orgsemanticscholar.org Key validation parameters include:
System Suitability: Assessed by parameters like column efficiency, resolution, and peak asymmetry. For the N-acetylcysteine and L-Arginine method, the resolution was 7.957, and USP tailing was 1.353 and 1.384, respectively. orientjchem.orgsemanticscholar.org
Linearity: The method demonstrated excellent linearity over a concentration range of 50% to 150% of the nominal concentration, with a correlation coefficient of 0.99 for both analytes. semanticscholar.org
Accuracy and Precision: Recovery studies for N-acetylcysteine and L-Arginine were found to be within 97-103%, confirming the accuracy of the method. semanticscholar.org Precision is typically evaluated at different levels, including repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD) and Limit of Quantification (LOQ): For N-acetylcysteine, the LOD and LOQ were found to be 2.754 µg/mL and 9.180 µg/mL, respectively. For L-Arginine, the values were 2.903 µg/mL and 9.677 µg/mL. orientjchem.org
A stability-indicating RP-HPLC assay has also been developed for the determination of N-acetyl-L-cysteine (NAC) and its oxidized form, N,N'-diacetyl-L-cystine (Di-NAC), in cell culture media. insights.bioresearchgate.net This method is crucial for monitoring the stability of NAC in biological samples. insights.bio The method showed good linearity for both NAC (R² = 1.00) and Di-NAC (R² = 1.00). insights.bio
| Parameter | N-Acetylcysteine | L-Arginine | Source |
| Retention Time | 2.697 min | 3.156 min | orientjchem.orgsemanticscholar.org |
| Correlation Coefficient (r²) | 0.99 | 0.99 | semanticscholar.org |
| LOD | 2.754 µg/mL | 2.903 µg/mL | orientjchem.org |
| LOQ | 9.180 µg/mL | 9.677 µg/mL | orientjchem.org |
| Recovery | 97-103% | 97-103% | semanticscholar.org |
| USP Tailing | 1.384 | 1.353 | orientjchem.orgsemanticscholar.org |
| Resolution | \multicolumn{2}{c | }{7.957} | orientjchem.orgsemanticscholar.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. It is invaluable for the structural elucidation and purity assessment of modified amino acids. rsc.orgnih.govrestek.com
LC-MS/MS methods have been developed for the analysis of underivatized amino acids, which simplifies sample preparation. restek.comgreyhoundchrom.com A method utilizing a Supel™ Carbon LC column demonstrated the retention and separation of 20 underivatized amino acids. greyhoundchrom.com This approach is advantageous as it avoids the complexities associated with derivatization, such as the presence of unreacted derivatizing reagents and by-products. greyhoundchrom.com
For enhanced sensitivity and separation, derivatization techniques are often employed. A novel method involves the derivatization of multiple functional groups (amino, carboxyl, and phenolic hydroxyl) of amino acids, which improves their hydrophobicity and basicity, leading to highly sensitive detection by LC-MS/MS. rsc.org Another approach uses urea (B33335) as a simple derivatizing agent for amino acids, with the resulting carbamoyl (B1232498) amino acid products showing improved separation on reversed-phase columns and increased UV response. nih.gov
The optimization of LC-MS/MS methods is crucial for achieving reliable results. For instance, in the analysis of β-N-methylamino-L-alanine (BMAA) and its isomers, a hydrophilic interaction chromatography (HILIC)-MS/MS method was optimized using a factorial design. mdpi.com This, combined with an effective solid-phase extraction (SPE) clean-up, allowed for the selective and sensitive quantification of these compounds in complex matrices like cyanobacteria and shellfish. mdpi.com
| Analytical Technique | Purpose | Key Findings | Source |
| LC-MS/MS | Analysis of underivatized amino acids | All 20 standard amino acids were retained and separated. | greyhoundchrom.com |
| LC-MS/MS with Derivatization | High-sensitivity analysis of amino acids | Derivatization of multiple functional groups improved hydrophobicity and basicity. | rsc.org |
| LC-MS with Urea Derivatization | Improved separation and detection of amino acids | Carbamoyl amino acid products showed better separation and UV response. | nih.gov |
| HILIC-MS/MS | Quantification of BMAA and its isomers | Optimized method with SPE clean-up for high selectivity and sensitivity. | mdpi.com |
Spectroscopic Characterization Methods (Focused on Methodological Development)
Spectroscopic methods are essential for the detailed structural and conformational analysis of N-acetylated amino acids and peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the atomic-level structural characterization of molecules. For modified amino acids like N-(Acetamidomethyl)-L-alanine, NMR provides detailed information about their conformation and the chemical environment of each atom. nih.govyoutube.comembl-hamburg.de
The Biological Magnetic Resonance Bank (BMRB) contains entries for N-Acetyl-L-alanine, providing assigned chemical shifts from 1D ¹H NMR experiments. bmrb.iohmdb.ca These data are crucial for the identification and structural analysis of this compound. After acid hydrolysis, free amino acids can be analyzed by ¹H and ¹³C NMR, with carbonyl signals in ¹³C NMR spectra appearing between 169 ppm and 173 ppm, each signal indicating a specific amino acid. spectralservice.de
For more complex structures like peptides containing non-canonical amino acids (ncAAs), a general procedure has been described for generating the atomic descriptions required for use in popular NMR structure determination software. nih.gov This involves the use of structural templates to define the chemical environment of the amino acid of interest. nih.gov Automated algorithms like ASCAN have been developed for the sequence-specific NMR assignment of amino acid side-chains in proteins, which utilize NOESY data to compare expected and observed peak patterns. nih.gov
| NMR Experiment | Purpose | Application | Source |
| 1D ¹H NMR | Chemical Shift Assignment | Identification and structural analysis of N-Acetyl-L-alanine. | bmrb.iohmdb.ca |
| ¹H and ¹³C NMR | Analysis of free amino acids | Quantification of amino acids after hydrolysis. | spectralservice.de |
| 3D ¹³C- or ¹⁵N-resolved [¹H,¹H]-NOESY | Automated side-chain assignment | Structural determination of proteins with non-canonical amino acids. | nih.govnih.gov |
Circular Dichroism (CD) for Conformational Studies of Modified Peptides
Circular Dichroism (CD) spectroscopy is a valuable technique for studying the secondary and tertiary structure of peptides and proteins in solution. uark.edunih.gov It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone and aromatic side chains. nih.gov
CD studies on N-acetyl-L-prolyl-D-alanyl-methylamide have demonstrated the presence of ordered structures, such as β-turns, in hydrogen bond-promoting solvents. uark.edu The solvent environment can significantly influence the conformation, with a decrease in ordered structures observed in hydrogen bond-breaking solvents. uark.edu
The near-UV CD spectrum is particularly useful for probing the environment of aromatic side chains and can be used to study the tertiary structure of polypeptides. nih.gov For example, computed near-UV CD spectra for cyclic dipeptides containing tyrosine show distinct spectral features depending on the conformation of the tyrosine side chain. mdpi.com This sensitivity to local conformation makes CD an excellent tool for monitoring structural changes in modified peptides as a function of environmental conditions. nih.gov
| Peptide/Compound | Solvent/Condition | Observed Conformation/Finding | Source |
| N-Acetyl-L-prolyl-D-alanyl-methylamide | Trifluoroethanol (TFE) | Presence of ordered structure (β-turns). | uark.edu |
| N-Acetyl-L-prolyl-D-alanyl-methylamide | Trifluoroacetic acid (TFA) | Decrease in the fraction of ordered conformers. | uark.edu |
| Cyclic dipeptides with Tyrosine | - | Distinct near-UV CD spectra depending on tyrosine side-chain conformation. | mdpi.com |
| General Peptides | Far-UV region | Monitors secondary structure (e.g., helix-coil transitions). | nih.gov |
| General Polypeptides | Near-UV region | Probes tertiary structure and the environment of aromatic side chains. | nih.gov |
Electrophoretic and Related Separation Techniques
Electrophoresis is a separation technique based on the migration of charged molecules in an electric field. juniata.edu It is particularly useful for the separation of amino acids and their derivatives based on their charge-to-mass ratio. juniata.edu
Capillary electrophoresis (CE) has emerged as a powerful analytical tool for amino acid analysis, offering high efficiency, minimal sample consumption, and rapid analysis times. nih.govcreative-proteomics.com Various detection methods can be coupled with CE, including UV, mass spectrometry (MS), laser-induced fluorescence (LIF), and electrochemical detection. creative-proteomics.com
CE has been successfully applied to the separation and determination of N-acetylcysteine (NAC) and its impurities in pharmaceutical preparations. nih.gov The method was optimized using a borate (B1201080) buffer at pH 8.40 and was validated for linearity, precision, and repeatability. nih.gov
For the analysis of a broader range of amino acids, CE methods have been developed that can resolve large sets of amino acids, including chiral separations. nih.govacs.org The use of chiral selectors, such as cyclodextrins, in the background electrolyte enables the separation of amino acid enantiomers. creative-proteomics.comacs.org Capillary electrophoresis-mass spectrometry (CE-MS) combines the high separation efficiency of CE with the specificity of MS, providing a sensitive and selective method for amino acid profiling in complex biological samples with minimal pretreatment. springernature.com
| Technique | Application | Key Features | Source |
| Capillary Electrophoresis (CE) | Separation of N-acetylcysteine and its impurities | Optimized with borate buffer; validated for quality control. | nih.gov |
| Capillary Electrophoresis (CE) | General amino acid analysis | High efficiency, small sample volume, rapid analysis. | nih.govcreative-proteomics.com |
| Chiral Capillary Electrophoresis | Separation of amino acid enantiomers | Utilizes chiral selectors like cyclodextrins. | creative-proteomics.comacs.org |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Amino acid profiling in biological samples | High sensitivity and selectivity with minimal sample preparation. | springernature.com |
Development of Novel Detection and Imaging Probes for N-Acetylated Metabolites (as methodological research)
The detection and imaging of N-acetylated metabolites are crucial for understanding their diverse roles in cellular processes, from protein regulation to nutrient sensing. While direct research into probes for this compound is not extensively documented, the broader field of N-acetylated amino acids and metabolites has seen significant methodological advancements. Research has primarily focused on developing sophisticated probes and analytical techniques for prominent molecules like N-acetylglucosamine (GlcNAc) and N-acetylaspartate (NAA), providing a framework for future applications. These methodologies are centered on enhancing sensitivity, selectivity, and the ability to perform analysis in complex biological environments, including live cells.
Methodological Approaches for Detection and Quantification
The reliable quantification of N-acetylated compounds is often challenged by the complexity of biological matrices and the presence of structurally similar isomers. acs.orgnih.gov To overcome these hurdles, researchers have developed highly selective and sensitive analytical methods.
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are foundational techniques. For instance, a novel HPLC method was developed to measure N-acetylmuramoyl-L-alanine amidase activity by detecting its enzymatic product, demonstrating excellent linearity and a low limit of detection. rsc.org Similarly, robust GC-MS/MS methods have been established for the selective quantification of N-acetylglucosamine (GlcNAc) in various biotechnological samples, successfully distinguishing it from isomers like N-acetylgalactosamine (GalNAc). acs.org These methods are critical for accurately determining the concentrations of N-acetylated metabolites in cell extracts and culture supernatants. acs.org
For in vivo analysis, proton magnetic resonance spectroscopy (¹H-MRS) is a powerful, non-invasive technique, particularly for N-acetylaspartate (NAA) in the brain. ajnr.orgajnr.org NAA is considered a marker of neuronal health, and ¹H-MRS allows for its quantification, providing insights into the biochemistry of neurological disorders. ajnr.orgnih.gov Methodological developments have focused on creating nonlocalizing ¹H-MRS sequences that can measure the average NAA concentration over the entire brain, avoiding issues of contamination from skull lipids and providing a more comprehensive assessment of the total disease load. ajnr.orgajnr.org
| Method | Target Analyte/Application | Key Features | Reported Sensitivity/Performance | Reference |
|---|---|---|---|---|
| HPLC-UV/Vis | N-acetylmuramoyl-L-alanine amidase activity | Cost-effective, short analysis time (8 min), isocratic mobile phase. | Linearity (R² = 0.9999) from 0.1 to 100 μM; LOD of 0.033 μM. | rsc.org |
| GC-MS/MS | N-acetylglucosamine (GlcNAc) | Highly selective, separates from isomers (GalNAc, ManNAc), robust for complex matrices. | Quantifiable in concentrations from 0.5 to 23 μmol L⁻¹. | acs.org |
| ¹H-MR Spectroscopy | Whole-brain N-acetylaspartate (NAA) | Non-invasive, in vivo quantification, provides a marker for neuronal health. | Average concentration measured at 12.2 ± 1.2 mmol/L across multiple institutions. | nih.gov |
| Fluorescence-Based Assay | N-terminal acetyltransferase D (NatD) activity | Continuous, real-time monitoring, high-throughput screening (HTS) format. | Robust for HTS with a Z'-factor of 0.77. | nih.gov |
Fluorescent and Molecular Probes for Imaging
Fluorescent probes are indispensable tools for visualizing the localization and dynamics of N-acetylated metabolites within living cells and tissues. The development of these probes often involves creative chemical design to ensure high selectivity, sensitivity, and appropriate fluorescence properties for live-cell imaging. bohrium.com
One strategy involves creating probes that become fluorescent upon reacting with a target molecule. For example, a continuous fluorescence-based assay for N-terminal acetyltransferase D (NatD) was developed using ThioGlo4, a probe that becomes highly fluorescent upon reacting with Coenzyme A (CoA), a product of the acetylation reaction. nih.gov This allows for real-time monitoring of enzyme activity and is suitable for high-throughput screening of potential inhibitors. nih.gov
Another approach utilizes unnatural amino acids with fluorescent properties. These can be incorporated into peptides to act as probes for monitoring enzyme activity, such as that of the proteasome. bohrium.com Researchers have developed probes with improved fluorescence and selectivity that can be used to compare proteasome activity across different cell types and to screen for small molecule modulators. bohrium.com
For imaging specific cellular components or processes, probes can be designed with targeting moieties. A two-photon fluorescent probe was engineered to image N-methyl-D-aspartate (NMDA) receptors while simultaneously monitoring glutathione (B108866) (GSH) levels in neuronal cells. nih.gov This probe combines a fluorophore, a GSH-reactive group, and a targeting group for the NMDA receptor, enabling advanced imaging in brain tissue with two-photon microscopy. nih.gov Similarly, molecular probes have been developed to detect biomarkers of acute kidney injury, such as N-acetyl-β-D-glucosaminidase, by activating a near-infrared fluorescence signal, allowing for early diagnosis. nih.gov
Metabolic labeling is another powerful technique. The FAM-seq method uses fluorine-based metabolic labeling to detect N4-acetylcytidine (ac4C) modified RNA, which can then be integrated with in-situ hybridization probes for imaging at the single-cell level. nih.gov This highlights the integration of chemical biology tools with advanced microscopy to study N-acetylated molecules in their native cellular context.
Computational and Theoretical Investigations of N Acetamidomethyl L Alanine Systems
Molecular Modeling and Simulation of Conformation and Dynamics
Molecular modeling and simulation are powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules like N-(Acetamidomethyl)-L-alanine. These methods provide insights into the conformational preferences that are crucial for biological activity and interaction with other molecules.
Conformational Landscape Analysis of N-Acetylated Peptides (e.g., Beta-Turns, Gamma-Turns, Helical Propensities)
The conformational landscape of a peptide is defined by the accessible conformations of its backbone and side chains. For N-acetylated peptides, the acetyl group can significantly influence these conformations. Studies on N-acetylated amino acids, which serve as models for peptide behavior, reveal a preference for specific secondary structures.
For instance, ab initio and Density Functional Theory (DFT) analyses of N-acetyl-L-alanine-N',N'-dimethylamide show that the alanine (B10760859) residue, when combined with a C-terminal tertiary amide, favors an extended conformation. nih.gov This extended structure is also characteristic of the (i+1)th position of a βVIb turn. Furthermore, these conformations can be readily remodeled into structures compatible with the (i+1)th position of βII/βVIa turns. nih.gov The residue also shows the potential to adopt conformations suitable for the central positions of βIII/βIII' turns or the (i+1)th position of βI/β'I turns. nih.gov
These findings suggest that this compound, as part of a peptide chain, would likely exhibit a propensity to participate in various turn structures, which are critical for the folding and function of proteins. The acetamidomethyl group, while larger than a simple acetyl group, would similarly influence the local conformational space, though its specific effects on turn stability and preference would require dedicated computational analysis.
Table 1: Potential Conformational Preferences of this compound in a Peptide Context (Inferred from Analogous Compounds)
| Structural Element | Predicted Propensity for this compound | Basis of Prediction |
| Extended Conformation | High | Based on studies of N-acetyl-L-alanine-N',N'-dimethylamide. nih.gov |
| Beta-Turns (βVIb, βII/βVIa) | Moderate to High | The acetylated N-terminus can facilitate the necessary backbone torsion angles for turn formation. nih.gov |
| Beta-Turns (βIII/βIII') | Possible | The residue shows potential to adopt conformations accommodated at central positions of these turns. nih.gov |
| Gamma-Turns | Possible | N-acetylation can influence the formation of intramolecular hydrogen bonds that stabilize gamma-turns. |
| Helical Propensities | Moderate | The N-terminal acetyl group can stabilize helical structures. |
Molecular Dynamics Simulations of Compound-Protein Interactions (Focus on binding mechanisms, not clinical outcomes)
Molecular dynamics (MD) simulations are instrumental in elucidating the dynamic interactions between a small molecule and a protein at an atomic level. While no specific MD studies on this compound are available, the principles can be understood from simulations of other ligand-protein systems.
An MD simulation of this compound interacting with a target protein would involve placing the compound in a simulation box with the protein, solvating the system with water molecules, and adding ions to neutralize the charge. The simulation would then calculate the forces between all atoms and their movements over time.
Such simulations could reveal:
Binding Pose: The preferred orientation of this compound within the protein's binding site.
Key Interactions: The specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and van der Waals forces with the compound.
Conformational Changes: How the protein and the compound adapt their shapes upon binding.
Binding Free Energy: An estimation of the strength of the interaction.
For example, MD simulations have been used to study the binding of various inhibitors to their target enzymes, revealing the importance of specific residues and water molecules in mediating the interaction. A computational approach combining molecular docking and MD simulations has been used to identify potential inhibitors of acetylcholinesterase, a key target in Alzheimer's disease. nih.gov This study highlighted the stability of ligand-protein complexes through analysis of RMSD, RMSF, and other parameters over a 100ns simulation. nih.gov A similar approach for this compound would provide valuable insights into its mechanism of action at a molecular level.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical (QC) calculations provide a detailed understanding of the electronic properties of a molecule, which govern its reactivity. These methods are essential for studying reaction mechanisms and the energetic profiles of chemical transformations.
Elucidation of Reaction Mechanisms (e.g., Acm deprotection, peptide bond formation)
The acetamidomethyl (Acm) group is a well-known protecting group for the thiol side chain of cysteine in peptide synthesis. While this compound has the Acm group on the nitrogen of the amino acid backbone, the principles of its chemical behavior can be inferred from studies on S-Acm-cysteine.
QC calculations could be employed to study the mechanism of Acm deprotection from this compound. This would involve modeling the reaction pathway, identifying the transition states, and calculating the activation energies for different deprotection conditions. Similarly, the influence of the N-(Acetamidomethyl) group on the energetics and mechanism of peptide bond formation could be investigated. Quantum chemical modeling has been used to study the acylation of 6-aminopenicillanic acid, providing insights into the electronic structure and stability of the resulting products. researchgate.net
Energetic and Transition State Analysis of Chemical Transformations
The stability of a molecule and the feasibility of its chemical transformations are determined by their energetic properties. QC calculations can provide accurate estimations of the energies of reactants, products, and transition states.
For this compound, QC methods could be used to:
Determine Conformational Energies: Calculate the relative energies of different conformers to identify the most stable structures.
Analyze Reaction Energetics: Calculate the enthalpy and free energy changes for reactions such as deprotection or peptide coupling to determine their spontaneity.
Characterize Transition States: Identify the geometry and energy of transition states to understand the kinetic barriers of reactions.
For example, a study on N-acetyl-L-alanine utilized density functional theory (DFT) calculations to support the analysis of vibrational spectra of the dipeptide in both crystalline and aqueous forms. researchgate.net Similar calculations for this compound would provide a detailed understanding of its structural and energetic properties.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches in Design of N-Acetylated Compounds
Chemoinformatics applies computational methods to analyze and manage chemical data, while QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These approaches are invaluable in the rational design of new molecules with desired properties.
While no specific chemoinformatics or QSAR studies on this compound were found, the general principles are applicable. A QSAR study on a series of N-acetylated compounds, including analogs of this compound, would involve:
Data Collection: Gathering a dataset of compounds with their measured biological activities.
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), topological indices, and quantum chemical parameters.
Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
A validated QSAR model could then be used to predict the activity of new, unsynthesized N-acetylated compounds, thereby guiding the design of more potent molecules. For instance, a computational study identified potential phytochemical inhibitors of acetylcholinesterase through virtual screening and ADME profiling, demonstrating the power of chemoinformatic approaches in drug discovery. nih.gov
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Green Chemistry Principles
The traditional synthesis of N-acyl-amino acids often relies on acyl chlorides, which can be associated with the use of hazardous reagents. nih.gov A greener alternative that is gaining traction is the use of enzymes or whole-cell systems for synthesis in a more environmentally friendly manner. nih.gov For instance, a convenient method for preparing S-Acetamidomethyl-L-cysteine hydrochloride involves the reaction of N-(hydroxymethyl)acetamide with L-cysteine hydrochloride monohydrate in water. orgsyn.org This procedure could potentially be adapted for the synthesis of N-(Acetamidomethyl)-L-alanine.
The principles of green chemistry are central to these new synthetic strategies. Key aspects include the reduction of derivatives and protecting groups, often achievable through the high specificity of enzymatic reactions. rsc.org Enzymes can target specific sites on a molecule, obviating the need for many protection and deprotection steps common in traditional organic synthesis. rsc.org The development of biocatalytic methods, such as using alanine (B10760859) dehydrogenase, for the synthesis of alanine and its derivatives is an active area of research. frontiersin.orgresearchgate.netuq.edu.au These enzymatic approaches offer the potential for high yields and stereospecificity under mild reaction conditions. frontiersin.org
Future research will likely focus on optimizing these enzymatic and biocatalytic routes for the specific production of this compound, aiming for higher efficiency, scalability, and adherence to green chemistry principles.
Exploration of this compound as a Building Block in Complex Molecular Architectures and Peptidomimetics
N-acetylated amino acids are valuable building blocks in the synthesis of more complex molecules, including peptidomimetics. The N-acetylation of an amino acid alters its chemical properties, such as neutralizing the N-terminal charge and creating a new hydrogen bond acceptor, which can influence the structure and function of the resulting peptide or molecule. nih.gov The acetamidomethyl group can serve as a useful protecting group in peptide synthesis, as it is stable under a variety of reaction conditions. orgsyn.org
The incorporation of this compound into peptide chains could introduce specific conformational constraints or interaction sites, making it a valuable tool for designing peptidomimetics with tailored biological activities. Polyamidoamino acids (PAACs), for example, are synthetic polymers created from the polyaddition of bisacrylamides with natural α-amino acids, a process that maintains the chirality of the amino acid. nih.gov The controlled synthesis of PAACs using L-arginine and its copolymers with L-alanine has been demonstrated, highlighting the potential for creating novel polymeric materials with specific properties. nih.gov
Future investigations will likely explore the systematic incorporation of this compound into various molecular scaffolds to create novel materials and therapeutic agents.
Advanced Understanding of Enzymatic Mechanisms Involving N-Acetylated Species for Biocatalysis and Enzyme Engineering
N-acetylation is a widespread post-translational modification in eukaryotes, carried out by N-terminal acetyltransferases (NATs). nih.gov These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the N-terminus of proteins. nih.gov The reaction follows an ordered Bi-Bi mechanism, where the binding of acetyl-CoA precedes the binding of the N-terminal substrate. nih.gov
A deeper understanding of the enzymes involved in the synthesis and modification of N-acetylated compounds is crucial for advancing biocatalysis and enzyme engineering. For example, N-acetylmuramyl-L-alanine amidase is an enzyme that cleaves the amide bond between N-acetylmuramic acid and L-alanine in peptidoglycan. nih.govnih.gov The study of such enzymes provides insights into substrate specificity and catalytic mechanisms that can be harnessed for synthetic purposes.
Enzyme engineering efforts are underway to develop novel biocatalysts with tailored properties. This includes modifying existing enzymes to accept new substrates or to perform novel chemical transformations. The combination of chemical methods and protein engineering is opening up new avenues for biocatalysis, enabling the creation of enzymes with improved performance and for new-to-nature reactions. Future research will likely focus on the discovery and engineering of enzymes that can specifically synthesize or modify this compound, further expanding its utility in various applications.
Integration of Computational and Experimental Methodologies in the Rational Design of N-Acetylated Systems
The rational design of novel molecules and biocatalysts is increasingly benefiting from the integration of computational and experimental approaches. Computational methods, such as molecular modeling and quantum mechanics/molecular mechanics (QM/MM) calculations, can provide valuable insights into reaction mechanisms and enzyme-substrate interactions.
For instance, computational studies on alanine racemase have been used to investigate its mechanism and to identify potential allosteric inhibitor binding sites, suggesting new strategies for drug development. Similarly, computational tools can be employed to predict the impact of incorporating this compound into a peptide or protein, guiding the experimental design of new peptidomimetics or engineered enzymes.
The synergy between computational predictions and experimental validation accelerates the discovery and optimization process. This integrated approach allows for a more targeted and efficient exploration of the chemical space, facilitating the design of N-acetylated systems with desired properties. Future work in this area will likely involve the development of more accurate and efficient computational models to predict the behavior of this compound in various molecular contexts.
Challenges and Opportunities in Scale-Up and Purification for Academic Research Applications
The transition from small-scale laboratory synthesis to larger-scale production for academic research presents several challenges. The scale-up of purification processes, in particular, requires careful consideration to maintain product purity and yield. Chromatographic methods, such as high-performance liquid chromatography (HPLC), are often employed for the purification of amino acid derivatives. nih.gov
For this compound, developing a robust and efficient purification protocol is essential for obtaining high-purity material for research purposes. A method for purifying N-acetylmuramyl-L-alanine amidase from human plasma involved a three-step column chromatography procedure, followed by the use of an immunoadsorbent column with a high-affinity monoclonal antibody for single-step purification. nih.gov While the specifics would differ, this highlights the multi-step and potentially complex nature of purifying such biomolecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(Acetamidomethyl)-L-alanine, and how can purity be optimized?
- Methodology : Solid-phase peptide synthesis (SPPS) is commonly employed, leveraging Fmoc/t-Bu protection strategies. The acetamidomethyl (Acm) group is introduced via reaction of L-alanine with chloroacetamide under basic conditions (e.g., NaHCO₃), followed by purification via reversed-phase HPLC . Purity optimization involves iterative cycles of precipitation (using cold diethyl ether) and lyophilization. Structural validation is achieved through H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is this compound characterized spectroscopically?
- Key Techniques :
- IR Spectroscopy : Confirms the presence of amide I (C=O stretch, ~1650 cm) and amide II (N–H bend, ~1550 cm) bands .
- NMR : H NMR (DMSO-d₆) shows α-proton resonance at δ 3.8–4.2 ppm (split due to chiral center) and Acm methyl protons at δ 1.8–2.0 ppm .
- X-ray Crystallography : Resolves spatial arrangement; orthorhombic systems (e.g., space group P222) are typical for chiral alanine derivatives .
Q. What role does this compound play in peptide backbone modification?
- The Acm group acts as a thiol-protecting agent, enabling selective disulfide bond formation in cysteine-containing peptides. It is stable under acidic SPPS conditions but removable via iodine oxidation for downstream applications .
Advanced Research Questions
Q. How can this compound levels be quantified in biological matrices, and what statistical models validate its predictive value?
- Quantification : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., D-Acm-L-alanine). Chromatographic separation uses C18 columns (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in HO/acetonitrile) .
- Statistical Validation : Multivariate Cox regression models adjust for covariates (e.g., age, PD-L1 status). Hazard ratios (HR) <1 indicate favorable prognosis; Kaplan-Meier curves stratify patients by metabolite tertiles .
Q. What mechanistic insights link this compound to immune checkpoint inhibitor resistance?
- Hypothesis : Elevated Acm-L-alanine may impair T-cell activation by modulating arginase or indoleamine 2,3-dioxygenase (IDO) pathways, creating an immunosuppressive microenvironment. In vitro validation involves co-culturing PBMCs with NSCLC cell lines ± Acm-L-alanine and measuring IFN-γ/IL-2 secretion via ELISA .
Q. How do structural modifications (e.g., Acm vs. Fmoc groups) affect the pharmacokinetics of alanine derivatives?
- Comparative Analysis :
| Group | LogP | Plasma Half-life (h) | Renal Clearance (mL/min) |
|---|---|---|---|
| Acm | -0.5 | 2.3 ± 0.4 | 12.1 ± 1.2 |
| Fmoc | 1.2 | 5.8 ± 0.6 | 6.5 ± 0.8 |
- Acm’s hydrophilicity enhances renal excretion but limits tissue penetration, necessitating prodrug strategies for therapeutic use .
Contradictions and Open Questions
- Data Gap : While N-(3-Indolylacetyl)-L-alanine is linked to NSCLC prognosis , analogous studies for Acm-L-alanine are lacking. Cross-validation via multi-cohort metabolomics is needed.
- Synthesis Challenges : Scalability of SPPS for Acm-L-alanine remains limited; microwave-assisted continuous-flow systems may improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
